N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 298684-29-4
VCID: VC8555391
InChI: InChI=1S/C17H19N3O5S2/c1-12(21)18-14-3-6-16(7-4-14)27(24,25)19-15-5-8-17-13(11-15)9-10-20(17)26(2,22)23/h3-8,11,19H,9-10H2,1-2H3,(H,18,21)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C
Molecular Formula: C17H19N3O5S2
Molecular Weight: 409.5 g/mol

N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide

CAS No.: 298684-29-4

Cat. No.: VC8555391

Molecular Formula: C17H19N3O5S2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide - 298684-29-4

Specification

CAS No. 298684-29-4
Molecular Formula C17H19N3O5S2
Molecular Weight 409.5 g/mol
IUPAC Name N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C17H19N3O5S2/c1-12(21)18-14-3-6-16(7-4-14)27(24,25)19-15-5-8-17-13(11-15)9-10-20(17)26(2,22)23/h3-8,11,19H,9-10H2,1-2H3,(H,18,21)
Standard InChI Key DMQGUKPTSCCXSU-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2,3-dihydro-1H-indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. At the 1-position, a methylsulfonyl (-SO2CH3) group is attached, while the 5-position is substituted with a sulfamoyl (-SO2NH-) bridge linking to a phenylacetamide group. The acetamide moiety (-NHCOCH3) is para-substituted on the phenyl ring .

Systematic Nomenclature

The IUPAC name follows substitutive nomenclature:

  • Parent structure: 2,3-dihydro-1H-indole (indoline)

  • Substituents:

    • 1-methylsulfonyl

    • 5-sulfamoylphenylacetamide
      This yields the full name: N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide.

Synthesis and Physicochemical Properties

Synthetic Pathways

Patent US6992193B2 outlines methods for synthesizing sulfonylamino phenylacetamide derivatives, which can be adapted for this compound :

  • Indole Functionalization:

    • Sulfonation of 5-amino-2,3-dihydro-1H-indole with chlorosulfonic acid introduces the sulfonyl chloride intermediate.

    • Subsequent reaction with methylamine yields the 1-methylsulfonyl group .

  • Sulfamoyl Bridge Formation:

    • Coupling the sulfonated indole with 4-aminophenylacetamide via a sulfamoyl linkage, using carbodiimide-mediated condensation .

Key Reagents and Conditions

  • Chlorosulfonic acid: For sulfonation at the indole’s 5-position .

  • N-Methylmorpholine: As a base in carbodiimide coupling reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Physicochemical Data

While exact data for the compound are unavailable, PubChem entries for related sulfonamides provide benchmarks :

PropertyValue (Analog)Methodology
Molecular Weight304.4 g/mol Computed (PubChem)
LogP (Lipophilicity)~2.1 (estimated)ChemAxon Prediction
Aqueous Solubility<1 mg/mL (pH 7.4)Experimental
Melting Point180–185°CDifferential Scanning Calorimetry

The methylsulfonyl and sulfamoyl groups enhance polarity, likely reducing membrane permeability but improving water solubility compared to unsubstituted indoles .

Toxicological and ADME Profiling

Metabolic Stability

Microsomal assays (human liver microsomes) for analogs show moderate clearance (Clint = 22 mL/min/kg), with primary metabolites arising from:

  • N-Deacetylation: Producing a free amine .

  • Sulfonamide Hydrolysis: Catalyzed by aryl sulfatases .

Toxicity Endpoints

  • hERG Inhibition: IC50 > 10 µM, indicating low cardiac risk .

  • CYP Inhibition: Weak inhibition of CYP3A4 (IC50 = 45 µM) .

Comparative Analysis with Structural Analogs

N-[4-(Methylsulfamoyl)phenyl]acetamide (PubChem CID 669166)

This simpler analog lacks the indole ring but shares the sulfamoylphenylacetamide motif :

  • Bioactivity: Moderate COX-II inhibition (IC50 = 3.2 µM) .

  • Solubility: 2.8 mg/mL in PBS (pH 7.4), higher than the target compound due to reduced hydrophobicity .

Patent Derivatives (US6992193B2)

Compounds with (3S)-3-hydroxypyrrolidinyl substitutions exhibit improved pharmacokinetics :

  • Oral Bioavailability: 67% in rat models vs. 23% for non-hydroxylated analogs .

  • Half-Life: 8.2 hours (vs. 2.1 hours) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator